![molecular formula C16H16N2O3 B4307200 3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4307200.png)
3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid
Overview
Description
3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.30984 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid can be achieved through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method is the reductive amination of α-keto acids with ammonia and a reducing agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine (Br2), phosphorus tribromide (PBr3), and ammonia (NH3) . For example, the compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of diverse derivatives.
Scientific Research Applications
3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the synthesis of amino acids and peptides, which are essential for protein formation . In medicine, the compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment . Additionally, it finds applications in the industrial sector, where it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical processes within cells . For instance, it may inhibit plasminogen activators, leading to antifibrinolytic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid can be compared with other similar compounds, such as 3-phenylpropionic acid and 3-amino-3-phenylpropanoic acid . While these compounds share structural similarities, they differ in their functional groups and chemical properties. For example, 3-phenylpropionic acid lacks the anilinocarbonyl group, which imparts unique reactivity and biological activity to this compound . Similarly, 3-amino-3-phenylpropanoic acid differs in its amino group placement, affecting its chemical behavior and applications .
Properties
IUPAC Name |
3-phenyl-3-(phenylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(20)11-14(12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSVLZXVOMJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-3-(4-ISOPROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4307120.png)
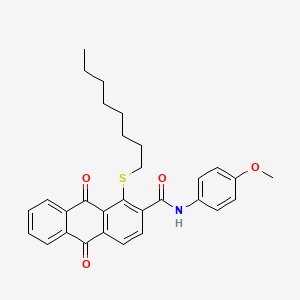
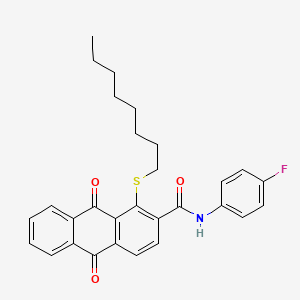
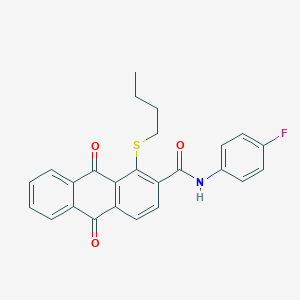
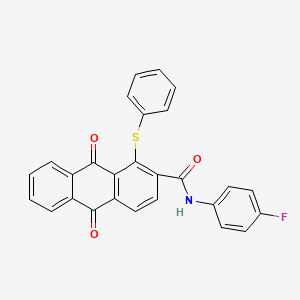
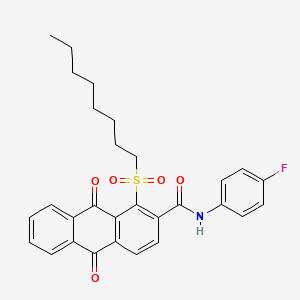
![N-(4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4307156.png)
![METHYL 6-ACETYL-7-[4-(METHOXYCARBONYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4307172.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307183.png)
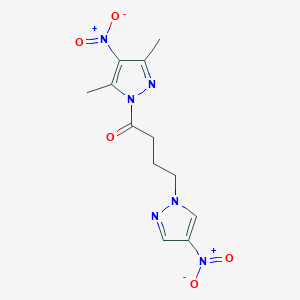
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307188.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307195.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307199.png)
![ETHYL 6-[(AZEPAN-1-YL)METHYL]-4-(2,5-DIMETHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4307209.png)
